(E/Z)-BIX02188 is a cell-permeable indolinone compound that functions as a potent and selective inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5). As an upstream kinase, MEK5 is the specific activator for Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1). (E/Z)-BIX02188 provides a critical tool for investigating the distinct biological roles of the MEK5/ERK5 signaling cascade, which is involved in cellular processes such as proliferation, differentiation, and survival, separate from the more extensively studied MEK1/2 and ERK1/2 pathways. [1]
Procuring a general MEK inhibitor, such as a MEK1/2 inhibitor (e.g., U0126, PD98059), as a substitute for (E/Z)-BIX02188 introduces a high risk of generating misleading, off-target experimental results. These alternative compounds target the separate and distinct ERK1/2 signaling pathway. (E/Z)-BIX02188 was specifically developed for its high selectivity for MEK5, showing no significant inhibitory activity against the closely related kinases MEK1, MEK2, ERK2, and JNK2. [1] This specificity is essential for correctly attributing cellular phenotypes to the modulation of the MEK5/ERK5 pathway, a level of precision that generic substitutes cannot provide.
(E/Z)-BIX02188 is supplied as a mixture of E/Z isomers, distinguishing it from its pure (E)-isomer counterpart, BIX02189. In cell-free enzymatic assays, (E/Z)-BIX02188 inhibits MEK5 with an IC50 of 4.3 nM. [1] While the pure (E)-isomer BIX02189 is more potent (IC50 = 1.5 nM), (E/Z)-BIX02188 provides robust, low-nanomolar inhibition sufficient for many applications. This makes it a practical and cost-effective choice for initial screening, pathway validation studies, or workflows where achieving the absolute maximum potency of a single isomer is not the primary procurement driver.
| Evidence Dimension | MEK5 Inhibition (IC50) |
| Target Compound Data | 4.3 nM |
| Comparator Or Baseline | BIX02189 (Pure (E)-Isomer): 1.5 nM |
| Quantified Difference | 2.9-fold lower potency than pure (E)-isomer |
| Conditions | Cell-free enzymatic kinase assay against purified MEK5. |
This compound offers a balance of high potency and economic value, making it suitable for larger-scale or initial-phase studies of the MEK5/ERK5 pathway.
A key procurement justification for a specialized tool compound is its target selectivity. (E/Z)-BIX02188 demonstrates high selectivity for MEK5 and does not inhibit other closely related MAPK pathway kinases. In direct assays, the IC50 values against MEK1, MEK2, ERK2, and JNK2 were all greater than 6,300 nM. This ensures that observed biological effects can be confidently attributed to the inhibition of the intended MEK5/ERK5 pathway, preventing data misinterpretation caused by confounding off-target activities common with less selective inhibitors.
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | MEK5: 4.3 nM |
| Comparator Or Baseline | MEK1, MEK2, ERK2, JNK2: >6,300 nM |
| Quantified Difference | >1465-fold selectivity for MEK5 over other tested MAPK family kinases |
| Conditions | Cell-free enzymatic kinase assays. |
This high degree of selectivity justifies the procurement of a specialized inhibitor to ensure experimental conclusions are robust and correctly attributed to the MEK5/ERK5 pathway.
While both (E/Z)-BIX02188 and its pure isomer BIX02189 inhibit the primary target MEK5, they exhibit a marked difference in their activity towards the downstream kinase, ERK5. (E/Z)-BIX02188 inhibits ERK5 with an IC50 of 810 nM, whereas the pure (E)-isomer BIX02189 is significantly more potent against ERK5 (IC50 = 59 nM). [REFS-1, 2] This ~14-fold difference in downstream activity presents a unique opportunity for mechanistic studies. A researcher may specifically choose (E/Z)-BIX02188 to more selectively inhibit MEK5 with less direct interference on ERK5 catalytic activity compared to the pure isomer.
| Evidence Dimension | ERK5 Inhibition (IC50) |
| Target Compound Data | 810 nM |
| Comparator Or Baseline | BIX02189 (Pure (E)-Isomer): 59 nM |
| Quantified Difference | ~13.7-fold weaker inhibition of ERK5 compared to pure isomer |
| Conditions | Cell-free enzymatic kinase assay against purified ERK5. |
This provides a specific tool to dissect the distinct roles of MEK5 inhibition versus dual MEK5/ERK5 inhibition, a critical factor for advanced mechanistic studies.
For high-throughput screens or initial validation experiments to confirm the involvement of the MEK5/ERK5 pathway, (E/Z)-BIX02188's balance of low-nanomolar potency and economic value makes it a more practical procurement choice than the more expensive pure isomer. [1]
In studies designed to specifically understand the consequences of inhibiting the upstream kinase MEK5 while minimizing direct effects on the catalytic activity of its substrate ERK5, the ~14-fold weaker activity of (E/Z)-BIX02188 on ERK5 compared to BIX02189 is a distinct mechanistic advantage. [1]
When investigating cellular processes where crosstalk between MAPK pathways is a known confounding factor, the >1400-fold selectivity of (E/Z)-BIX02188 for MEK5 over MEK1/2 and JNK ensures that the observed results are not artifacts of inhibiting parallel signaling cascades. [1]